Ganoderone C

Description

Historical Context and Discovery

The discovery of this compound emerged from systematic investigations into the chemical constituents of Ganoderma pfeifferi, a European species of medicinal bracket fungus with significant therapeutic potential. The compound was first isolated and characterized in 2005 as part of comprehensive research efforts aimed at identifying antiviral terpenoid constituents from this distinctive fungal species. The isolation process involved extensive fractionation of fruiting body extracts, followed by detailed spectroscopic analysis to elucidate the compound's complex molecular structure.

The research that led to this compound's discovery was conducted using advanced separation techniques and modern analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry. This work represented part of a broader scientific initiative to explore the pharmacological potential of European Ganoderma species, which had received less attention compared to their Asian counterparts despite possessing comparable bioactive compound profiles. The successful identification and structural characterization of this compound, alongside two other novel triterpenes, marked a significant milestone in the understanding of European Ganoderma chemistry.

The discovery timeline of this compound coincided with increased interest in natural product drug discovery from fungal sources. Researchers recognized that Ganoderma species represented virtually untapped reservoirs of bioactive compounds, with potential applications in antiviral therapy and other therapeutic areas. The systematic approach employed in isolating this compound demonstrated the importance of methodical natural product screening programs in identifying novel bioactive compounds from traditional medicinal fungi.

Taxonomic Classification and Nomenclature

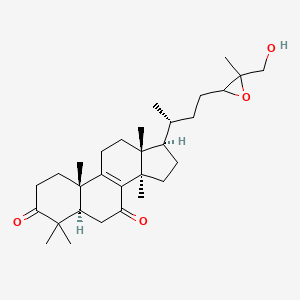

This compound derives its name from its source organism, Ganoderma pfeifferi, combined with the structural designation "C" to distinguish it from related compounds within the same chemical series. The nomenclature follows established conventions for fungal natural products, where the genus name forms the basis for compound naming, followed by specific structural or discovery-related designators. The systematic chemical name for this compound is 5alpha-lanosta-8-ene-24,25-epoxy-26-hydroxy-3,7-dione, which precisely describes its molecular architecture and functional group arrangements.

Ganoderma pfeifferi, the source organism for this compound, belongs to the taxonomic classification system established for polypore fungi. The species was originally described in 1889 by Italian mycologist Giacopo Bresadola and maintains its scientific validity under current taxonomic frameworks. This European species demonstrates distinct morphological characteristics, including a resinous surface layer and the production of yellow, waxy secretions during specific seasonal periods. The taxonomic position of Ganoderma pfeifferi within the broader Ganoderma genus reflects evolutionary relationships that influence secondary metabolite production patterns.

The nomenclatural history of this compound includes several synonymous chemical identifiers used in various databases and research publications. Alternative designations include 26-hydroxy-24,25-epoxylanost-8-ene-3,7-dione and 5alpha-lanosta-8-ene-24,25-epoxy-26-hydroxy-3,7-dione. These naming variations reflect different approaches to chemical nomenclature while maintaining reference to the same molecular entity. The compound has been assigned specific identifiers in chemical databases, including PubChem CID 11598012 and ChEBI:65946, facilitating accurate cross-referencing across scientific literature.

Significance in Natural Product Chemistry

This compound represents a significant contribution to natural product chemistry through its unique structural features and biological activity profile. The compound exemplifies the chemical diversity achievable through fungal secondary metabolism, demonstrating complex molecular architectures that result from sophisticated biosynthetic pathways. Its tetracyclic triterpenoid structure incorporates multiple functional groups, including an epoxy moiety, hydroxyl groups, and ketone functionalities, creating a molecularly complex framework with specific three-dimensional conformations that contribute to biological activity.

The antiviral properties of this compound have positioned it as a compound of particular interest within antiviral natural product research. Studies have demonstrated its inhibitory activity against influenza A virus, suggesting potential applications in antiviral drug development. The compound functions as an exo-alpha-sialidase inhibitor, targeting a specific enzyme involved in viral replication processes. This mechanism of action provides insights into how structurally complex natural products can achieve selective biological targets through precise molecular recognition.

From a chemical synthesis perspective, this compound presents significant challenges due to its complex stereochemistry and multiple functional groups. The compound's molecular formula of C30H46O4 and molecular weight of 470.7 grams per mole reflect substantial molecular complexity. The presence of the 24,25-epoxy group, combined with specific hydroxylation at position 26 and ketone groups at positions 3 and 7, creates a synthetic target that requires sophisticated chemical methodology to reproduce artificially. This structural complexity underscores the remarkable biosynthetic capabilities of Ganoderma fungi in producing pharmaceutically relevant compounds.

Positioning within Ganoderma Triterpenoids

This compound occupies a distinctive position within the extensive family of Ganoderma triterpenoids, representing one of numerous bioactive lanostane-type compounds produced by fungi within this genus. The broader category of Ganoderma triterpenoids encompasses over 400 different identified compounds, each exhibiting varying degrees of structural modification and biological activity. This compound's specific structural features, particularly its epoxy group and hydroxylation pattern, distinguish it from more commonly studied compounds such as ganoderic acids and other lanostane derivatives.

The classification of this compound within Ganoderma triterpenoids follows established structural categories based on carbon skeleton arrangements and functional group patterns. Lanostane-type triterpenoids represent the predominant structural class within Ganoderma secondary metabolites, characterized by their tetracyclic carbon framework derived from lanosterol biosynthetic pathways. This compound exhibits the characteristic lanostane skeleton while incorporating unique modifications that contribute to its specific biological properties and distinguish it from closely related compounds.

Comparative analysis of this compound with other Ganoderma triterpenoids reveals important structure-activity relationships that inform understanding of how molecular modifications influence biological function. Unlike ganoderic acids, which typically feature carboxylic acid functional groups, this compound contains an epoxy group and specific ketone arrangements that may contribute to its antiviral activity profile. The compound's positioning within the broader chemical diversity of Ganoderma metabolites demonstrates the remarkable structural variation achievable through fungal biosynthetic processes.

The biosynthetic relationship between this compound and other Ganoderma triterpenoids provides insights into the metabolic pathways responsible for secondary metabolite diversity within these fungi. Research has identified extensive cytochrome P450 enzyme systems within Ganoderma species that catalyze the diverse hydroxylation and oxidation reactions responsible for triterpenoid structural modification. The specific modifications present in this compound likely result from particular enzymatic transformations that distinguish Ganoderma pfeifferi metabolism from other species within the genus, contributing to the unique chemical profile observed in this European fungal species.

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | C30H46O4 | Variable |

| Molecular Weight | 470.7 g/mol | 400-600 g/mol range |

| Structural Type | Lanostane triterpenoid | Lanostane triterpenoids |

| Key Functional Groups | Epoxy, hydroxyl, ketone | Carboxyl, hydroxyl, ketone |

| Source Species | Ganoderma pfeifferi | Multiple Ganoderma species |

| Primary Activity | Antiviral | Variable |

| Discovery Year | 2005 | 1980s-present |

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(5R,10S,13R,14R,17R)-17-[(2R)-4-[3-(hydroxymethyl)-3-methyloxiran-2-yl]butan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |

InChI |

InChI=1S/C30H46O4/c1-18(8-9-24-30(7,17-31)34-24)19-10-15-29(6)25-20(11-14-28(19,29)5)27(4)13-12-23(33)26(2,3)22(27)16-21(25)32/h18-19,22,24,31H,8-17H2,1-7H3/t18-,19-,22+,24?,27-,28-,29+,30?/m1/s1 |

InChI Key |

DHGMYNLRIYMOGS-ZWETUDJHSA-N |

Isomeric SMILES |

C[C@H](CCC1C(O1)(C)CO)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C(=O)C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |

Canonical SMILES |

CC(CCC1C(O1)(C)CO)C2CCC3(C2(CCC4=C3C(=O)CC5C4(CCC(=O)C5(C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Traditional Extraction and Isolation Methods

The primary source of Ganoderone C remains the fruiting bodies of Ganoderma species, particularly G. pfeifferi. Traditional extraction methods involve solvent-based protocols to isolate triterpenoids. For example, dried Ganoderma fruiting bodies are typically ground into coarse powder (60–100 mesh) to increase surface area for solvent interaction . Ethanol or methanol is commonly used for initial extraction, followed by partitioning with solvents like ethyl acetate to concentrate triterpenoids .

A critical step in enhancing yield involves pre-treatment processes such as ultra-low temperature freezing and vacuum drying. These methods disrupt cell walls, improving solvent penetration and reducing heavy metal contamination . For instance, spraying deionized water onto coarse powder and incubating it at 25°C and 95% humidity for 6 hours before freezing at -196°C (using liquid nitrogen) optimizes cell wall rupture . Subsequent vacuum drying at 50°C under 130–133 Pa pressure ensures minimal thermal degradation of bioactive compounds .

Supercritical Fluid Extraction (SFE)

Supercritical carbon dioxide (SC-CO₂) extraction has emerged as a green alternative to conventional solvents, particularly for thermolabile triterpenoids like this compound. SC-CO₂ operates at moderate temperatures (20–40°C) and adjustable pressures (10–30 MPa), minimizing compound degradation . A study optimized SC-CO₂ parameters for G. lucidum extract, achieving a pressure of 27.5 MPa, dynamic extraction time of 46 minutes, and 162 μL of ethanol as a co-solvent . These conditions enhanced ganoderic acid yields by 40% compared to traditional methods .

The expansion of supercritical fluid solution (ESS) further refines extraction by producing nanoparticles (86 nm diameter) with improved bioavailability . This method involves rapid pressure drops (25 MPa to ambient) and controlled collection times (20 minutes), which prevent particle agglomeration .

Table 1: Optimization of SC-CO₂ Parameters for Triterpenoid Extraction

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Pressure | 27.5 MPa | Maximizes solvent density |

| Temperature | 40°C | Balances solubility and stability |

| Co-solvent (Ethanol) | 162 μL | Enhances polar compound solubility |

| Dynamic Time | 46 minutes | Ensures complete extraction |

Biosynthetic Pathways and Heterologous Production

This compound belongs to the lanostane-type triterpenoids biosynthesized via the mevalonate (MVA) pathway . Key steps include:

-

Acetyl-CoA to Isopentenyl Pyrophosphate (IPP): Catalyzed by thiolase and HMG-CoA synthase.

-

Farnesyl Pyrophosphate (FPP) Formation: IPP dimers are condensed by prenyltransferases.

-

Cyclization and Oxidation: FPP undergoes cyclization to form the lanostane skeleton, followed by cytochrome P450 (CYP)-mediated oxidations .

Recent advances in synthetic biology have enabled heterologous production in Saccharomyces cerevisiae. For example, co-expressing CYP5150L8 (responsible for C-3 hydroxylation) and CYP5139G1 (C-28 oxidation) in engineered yeast yielded 2.2 mg/L of a novel ganoderic acid, 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) . Adjusting antibiotic selection markers (hygromycin and G418) to balance plasmid copy numbers improved titers 8.2-fold .

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Host System | Yield Improvement Strategy |

|---|---|---|---|

| CYP5150L8 | C-3 Hydroxylation | S. cerevisiae | Plasmid copy number modulation |

| CYP5139G1 | C-28 Oxidation | S. cerevisiae | Antibiotic dosage optimization |

| iGLCPR | Electron transfer for CYPs | S. cerevisiae | Co-expression with CYPs |

Purification and Structural Elucidation

Post-extraction purification employs chromatographic techniques to isolate this compound from complex matrices. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, but ultra-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (UPLC-APCI-HRMS) offers superior resolution for isomeric triterpenoids . Nuclear magnetic resonance (NMR) spectroscopy confirms structural features, such as the 24,25-epoxy group and 26-hydroxy substitution .

Q & A

Q. How is Ganoderone C isolated and structurally characterized from Ganoderma species?

this compound is isolated via solvent extraction (e.g., ethanol or methanol) from the fruiting bodies of Ganoderma pfeifferi, followed by chromatographic techniques like column chromatography and HPLC for purification. Structural elucidation relies on spectroscopic methods, including NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS), to confirm its molecular formula (C₃₀H₄₆O₃) and epoxy/hydroxy functional groups .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings indicate antimicrobial and antiviral potential, though specific data for this compound remain limited compared to analogs like Ganoderone A. Studies on related triterpenes suggest assays using in vitro models (e.g., bacterial/fungal cultures, herpes simplex virus inhibition) are common, but researchers must verify activity via dose-response experiments .

Advanced Research Questions

Q. What methodological challenges arise in establishing structure-activity relationships (SAR) for this compound?

Key challenges include resolving stereochemical configurations (e.g., epoxy group orientation) and synthesizing analogs to test functional group contributions. Advanced techniques like X-ray crystallography or computational modeling (molecular docking) can clarify interactions with biological targets (e.g., viral enzymes) .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Contradictions may stem from variations in assay protocols or compound purity. Strategies include:

Q. What experimental designs are optimal for investigating this compound’s antiviral mechanisms?

Use a combination of in vitro models (e.g., plaque reduction assays for herpes simplex virus) and molecular techniques (e.g., qPCR to measure viral gene expression). Pair this with cheminformatics (e.g., docking studies on viral protease targets) to hypothesize mechanisms .

Q. What strategies are recommended for synthesizing this compound to confirm its structure?

Total synthesis requires addressing stereoselective formation of the 24,25-epoxy group and 3,7-dione moieties. Retrosynthetic analysis, protective group strategies (e.g., silyl ethers for hydroxyl groups), and iterative spectroscopic validation (IR, MS) are critical. Collaboration with organic chemists is advised .

Methodological and Data Analysis Questions

Q. How should researchers statistically analyze dose-response data for this compound?

Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism or R packages (drc, nplr) for curve fitting. Include error propagation analysis to account for instrument variability .

What criteria should guide the formulation of research questions on this compound’s therapeutic potential?

Align with FINER criteria:

- Feasibility : Access to purified compound and validated assays.

- Novelty : Focus on understudied mechanisms (e.g., immunomodulation vs. direct antiviral effects).

- Ethics : Adhere to biosafety protocols for handling bioactive compounds .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Publish detailed protocols for extraction, purification, and bioassays.

- Deposit raw spectral data (NMR, MS) in open-access repositories.

- Use authenticated Ganoderma specimens with voucher numbers .

Data Presentation and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.